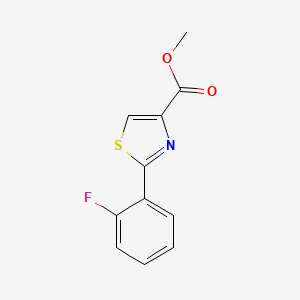

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPRZFGLEWZSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743509 | |

| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221403-87-7 | |

| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key structural motif in numerous pharmacologically active agents, and the incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity.[1][2] This document outlines a robust and efficient synthetic strategy based on the well-established Hantzsch thiazole synthesis, detailing the preparation of key intermediates, the final cyclocondensation step, and the underlying chemical mechanisms. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of Fluorinated Thiazoles

Thiazoles are a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of approved drugs, including the anti-inflammatory Meloxicam and the vitamin Thiamine (Vitamin B1).[3] The thiazole ring system is valued for its relative stability and its capacity to engage in various non-covalent interactions with biological targets.

The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic in modern drug design. The 2-fluorophenyl substituent, in particular, can profoundly influence a molecule's physicochemical properties, such as lipophilicity and pKa, while also improving metabolic resistance by blocking potential sites of oxidative metabolism. Consequently, compounds like Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate serve as valuable building blocks and scaffolds for discovering new therapeutic agents, including potential anticancer agents and xanthine oxidase inhibitors.[4][5][6]

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3][7][8] This strategy involves the cyclocondensation of a thioamide with an α-halo carbonyl compound.

Our retrosynthetic analysis deconstructs the target molecule, Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate (I), into two key precursors: 2-fluorobenzothioamide (II) and an α-halo-β-ketoester, specifically Methyl 2-bromo-3-oxobutanoate (III).

Caption: Retrosynthetic approach for the target molecule.

This guide will detail the synthesis in two primary stages:

-

Preparation of 2-Fluorobenzothioamide: A two-step process starting from 2-fluorobenzoic acid.

-

Hantzsch Cyclocondensation: The final ring-forming reaction to yield the target compound.

Synthesis of Key Precursor: 2-Fluorobenzothioamide

The preparation of the requisite thioamide is a critical phase of the synthesis. It is achieved by converting the more common carboxamide into its thio-analogue using a specialized thionating agent.

Step 1: Amidation of 2-Fluorobenzoic Acid

The initial step involves the conversion of 2-fluorobenzoic acid to 2-fluorobenzamide. This is efficiently accomplished by first activating the carboxylic acid, typically by converting it to an acid chloride, followed by reaction with an ammonia source.

Protocol 1: Synthesis of 2-Fluorobenzamide

-

Activation: To a solution of 2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

-

Acid Chloride Formation: Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

-

Amidation: Cool the reaction mixture again to 0 °C. Cautiously add an excess of aqueous ammonia solution (e.g., 28-30% NH₃ in H₂O) dropwise. A white precipitate will form.

-

Work-up: Stir the mixture vigorously for 1 hour. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum to yield 2-fluorobenzamide as a white solid.

Step 2: Thionation using Lawesson's Reagent

The conversion of the amide's carbonyl group to a thiocarbonyl is achieved using Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. This reagent is highly effective for the thionation of amides and ketones.[9][10][11]

Mechanism of Thionation: The reaction proceeds through a reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's Reagent dimer in solution.[10][12] This ylide attacks the amide carbonyl, forming a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the stable and high-energy P=O bond in the byproduct, yielding the desired thioamide.[9][12]

Caption: Mechanism of amide thionation with Lawesson's Reagent.

Protocol 2: Synthesis of 2-Fluorobenzothioamide

-

Safety Note: Lawesson's Reagent should be handled in a well-ventilated fume hood. It has a strong, unpleasant odor.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 2-fluorobenzamide (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF).

-

Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq, as it provides two sulfur atoms) to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The primary challenge in this step is the removal of the phosphorus-containing byproduct, which can have similar polarity to the product.[9] Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the 2-fluorobenzothioamide.

| Reagent | Molar Eq. | Purpose |

| 2-Fluorobenzamide | 1.0 | Starting Amide |

| Lawesson's Reagent | 0.55 | Thionating Agent |

| Anhydrous Toluene/THF | - | Solvent |

Table 1: Reagents for the Thionation Reaction.

Hantzsch Thiazole Synthesis: The Core Cyclocondensation

With both precursors in hand, the final step is the construction of the thiazole ring. The Hantzsch synthesis is a robust reaction that forms the thiazole heterocycle with high efficiency.[7][8]

Mechanism of Hantzsch Thiazole Synthesis: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halo-β-ketoester (Methyl 2-bromo-3-oxobutanoate), displacing the bromide in an SN2 reaction.[13][14] The resulting intermediate then undergoes an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[8][14]

Caption: Reaction mechanism for the Hantzsch Thiazole Synthesis.

Protocol 3:

-

Setup: Combine 2-fluorobenzothioamide (1.0 eq) and Methyl 2-bromo-3-oxobutanoate (1.0-1.1 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.[15]

-

Reaction: Heat the mixture to reflux (typically 70-85 °C) with stirring. The reaction progress can be monitored by TLC. The formation of the product is often accompanied by the precipitation of an intermediate salt, which redissolves as the reaction proceeds to completion (usually 4-8 hours).

-

Neutralization & Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize any HBr formed during the reaction.[8] This will often cause the product to precipitate.

-

Isolation: If a solid precipitates, collect it by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. If the product remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Dry the collected solid or the concentrated organic extracts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the pure Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

| Reagent | Molar Eq. | Purpose |

| 2-Fluorobenzothioamide | 1.0 | Thioamide precursor |

| Methyl 2-bromo-3-oxobutanoate | 1.05 | α-halo-β-ketoester precursor |

| Ethanol | - | Solvent |

| aq. NaHCO₃ | - | Neutralizing agent during work-up |

Table 2: Reagents for the Hantzsch Cyclocondensation.

Conclusion

The synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate can be reliably executed through a three-step sequence commencing with 2-fluorobenzoic acid. The key transformations—amidation, thionation with Lawesson's Reagent, and the final Hantzsch cyclocondensation—are all well-established and high-yielding reactions in the synthetic organic chemistry repertoire. The protocols provided herein offer a clear and reproducible pathway for obtaining this valuable heterocyclic building block, enabling further exploration of its potential in drug discovery and materials science. Careful execution of the purification steps, particularly after the thionation reaction, is critical for achieving high purity of the final compound.

References

- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.

- Synthesis routes of 2-Fluoro-N-methyl-4-nitrobenzamide. Benchchem.

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021).

- Lawesson's Reagent. Organic Chemistry Portal.

- A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. ElectronicsAndBooks.

- A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. ACS Publications.

- 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.

- Thiazole Synthesis by Cyclocondensation of 1-alkynyl(phenyl)-lambda3-iodanes With Thioureas and Thioamides. PubMed.

- Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate.

- Thionation reactions of lawesson's reagents (1984). Michael P. Cava.

- Preparation method of 4-amino-2-fluoro-methyl benzamide. Patsnap.

- Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal.

- Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

- Thiazole. Wikipedia.

- Hantzsch Thiazole Synthesis. SynArchive.

- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.

- Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- synthesis of thiazoles. YouTube.

- Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed.

- Improved process for the preparation of enzalutamide. Google Patents.

- 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses Procedure.

- 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid. PubChem.

- Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.

- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. SciRP.org.

- Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ProQuest.

- Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database.

- Methyl 2-bromo-3-oxobutanoate. PubChem.

- Method for preparing alkyl 2-bromoalkanoates. Google Patents.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. NIH.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Preparation method of methyl 3- ((4-fluorophenyl) sulfonyl) -4-hydroxy-2-methylthiazolidine-2-carboxylate. Google Patents.

- Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Sci-Hub.

- Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. NIH.

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. Thionation reactions of lawesson's reagents (1985) | Michael P. Cava | 653 Citations [scispace.com]

- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Methyl 2-bromo-3-oxobutanoate | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor ligands.[1] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a 2-aryl substituent, particularly one bearing a fluorine atom, can significantly modulate the compound's physicochemical properties and biological activity. The 2-fluorophenyl moiety, in particular, can influence conformation and metabolic stability, making it a key area of interest in drug discovery. This guide provides a comprehensive overview of the chemical properties of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a representative member of this important class of compounds.

Physicochemical Properties

| Property | Predicted/Inferred Value | Justification |

| Molecular Formula | C₁₁H₈FNO₂S | Based on the chemical structure. |

| Molecular Weight | 237.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this type. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The aromatic rings and ester group confer lipophilicity, while the nitrogen and oxygen atoms provide some polarity. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases, which can catalyze hydrolysis of the ester. | The thiazole ring is generally stable, but the ester linkage is a reactive site. |

Synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, the key precursors are 2-fluorobenzothioamide and a methyl 3-halo-2-oxopropanoate.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

Caption: Proposed Hantzsch synthesis of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

Step-by-Step Experimental Protocol

Materials:

-

2-Fluorobenzothioamide

-

Methyl 3-bromo-2-oxopropanoate

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-fluorobenzothioamide (1 equivalent) in anhydrous ethanol, add methyl 3-bromo-2-oxopropanoate (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

Justification of Experimental Choices:

-

Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Stoichiometry: A slight excess of the α-haloketone is often used to ensure complete consumption of the thioamide.

-

Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any hydrobromic acid formed during the reaction, which could otherwise lead to side reactions or degradation of the product.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this type, ensuring high purity of the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected key features can be predicted based on the structure of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Aromatic protons of the 2-fluorophenyl group (multiplets in the aromatic region, ~7.0-8.0 ppm). - A singlet for the proton at the 5-position of the thiazole ring (~8.0-8.5 ppm). - A singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~160-165 ppm). - Thiazole ring carbons (~115-165 ppm). - Aromatic carbons of the 2-fluorophenyl group, showing C-F coupling. |

| IR (Infrared) | - A strong absorption band for the C=O stretch of the ester (~1720-1740 cm⁻¹). - C=N and C=C stretching vibrations of the thiazole and phenyl rings (~1500-1600 cm⁻¹). - C-F stretching vibration (~1100-1200 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). |

Chemical Reactivity

The chemical reactivity of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is primarily governed by the ester functional group and the thiazole ring itself.

Reactions at the Ester Group

The methyl ester at the 4-position of the thiazole ring is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-fluorophenyl)thiazole-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, for instance with lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF, is generally preferred for its efficiency.[3]

-

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This reaction may require heating or the use of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the amide bond. This two-step approach is often more versatile and provides higher yields.[4]

Reactions involving the Thiazole Ring

The thiazole ring is an electron-rich aromatic system and can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylate group at the 4-position may deactivate the ring towards some electrophiles. The most likely position for electrophilic attack would be the 5-position.

Caption: Key reactions of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate.

Applications in Drug Discovery and Materials Science

Thiazole-containing compounds are of significant interest in drug discovery. The 2-arylthiazole motif is present in several approved drugs and clinical candidates. The introduction of a 2-fluorophenyl group can enhance metabolic stability and cell permeability.

-

Anticancer Agents: Many thiazole derivatives have been investigated as potent anticancer agents. They can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other cellular processes critical for cancer cell growth and survival.[5]

-

Antimicrobial Agents: The thiazole scaffold is also a key component of many antimicrobial agents. Derivatives of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate could be explored for their activity against a range of bacterial and fungal pathogens.

-

Materials Science: The rigid, aromatic structure of the thiazole ring makes it a potential building block for novel organic materials, such as polymers and organic electronics. The functional groups on the molecule allow for its incorporation into larger macromolecular structures.

Conclusion

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a valuable research compound with significant potential in medicinal chemistry and materials science. Its synthesis can be readily achieved through the well-established Hantzsch thiazole synthesis. The ester functional group provides a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening and materials development. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling them to leverage its chemical properties for innovative applications.

References

- Thiazole and thiadiazole are two classes of five-membered heterocycles and their derivatives exhibit important pharmaceutical activities such as antitumor, antibacterial, antifungal, antitubercular, and analgesic.

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.

- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. (Source: PubChem)

- 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. (Source: PubChem)

- Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. (Source: PubMed)

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (Source: PMC - NIH)

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (Source: NIH)

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents.

- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid 886366-96-7. (Source: Sigma-Aldrich)

- The Hantzsch Thiazole Synthesis. | Download Scientific Diagram.

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.

- 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.

- SARS-CoV-2 Mpro binding profile and drug-likeness of two novel thiazole derivatives: structural elucidation, DFT studies, ADME-T and molecular docking simulations. (Source: Taylor & Francis Online)

- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost

- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.

- Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: MDPI)

- 2-Methylthiazole-4-carboxylic acid 97 35272-15-2. (Source: Sigma-Aldrich)

- Hantzsch pyridine synthesis - Wikipedia. (Source: Wikipedia)

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (Source: N/A)

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.

- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (Source: PMC - NIH)

- Synthesis of the 2-aminothiazole-4-carboxylate analogues....

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- Synthesis from Carboxylic Acid Deriv

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (Source: PMC)

- 5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid. (Source: BLDpharm)

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.

- 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).

- HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (Source: YouTube)

- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (Source: Beilstein Journals)

- 2-(2-Aminophenyl)thiazole-4-carboxylic acid ethyl ester | 658076-43-8. (Source: J&K Scientific)

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (Source: MDPI)

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural confirmation of such molecules is paramount, and this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The introduction of a fluorophenyl group can significantly modulate the compound's physicochemical and biological properties, making a thorough structural characterization essential. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data anticipated for this molecule, offering a detailed interpretation based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and the substitution pattern of the aromatic rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-5 (thiazole) |

| ~8.05 | td | 1H | Ar-H (ortho to C-F, ortho to C-thiazole) |

| ~7.50-7.60 | m | 1H | Ar-H (para to C-F) |

| ~7.20-7.30 | m | 2H | Ar-H (meta to C-F and ortho to C-F) |

| ~3.95 | s | 3H | -OCH₃ |

Data Interpretation:

-

Thiazole Proton (H-5): A singlet peak expected around 8.20 ppm is characteristic of the proton at the 5-position of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the adjacent sulfur atom and the ester group.

-

Fluorophenyl Protons: The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to both the fluorine and the thiazole ring is expected to be the most downfield of the aromatic protons (around 8.05 ppm) and will likely appear as a triplet of doublets. The remaining aromatic protons will resonate between 7.20 and 7.60 ppm with complex multiplicities.

-

Methyl Ester Protons: A sharp singlet at approximately 3.95 ppm, integrating to three protons, is indicative of the methyl group of the ester functionality.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides insights into their electronic environment. The presence of fluorine will introduce characteristic C-F couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~162.0 | C=O (ester) | |

| ~160.0 | d, ¹JCF ≈ 250 | C-F (ipso-carbon) |

| ~168.0 | C-2 (thiazole) | |

| ~148.0 | C-4 (thiazole) | |

| ~132.0 | d, ³JCF ≈ 8 | Ar-C |

| ~131.0 | d, ⁴JCF ≈ 3 | Ar-C |

| ~125.0 | d, ³JCF ≈ 3 | Ar-C |

| ~128.0 | C-5 (thiazole) | |

| ~118.0 | d, ²JCF ≈ 22 | Ar-C (ipso-carbon) |

| ~116.0 | d, ²JCF ≈ 21 | Ar-C |

| ~52.5 | -OCH₃ |

Data Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 162.0 ppm.

-

Thiazole Carbons: The C-2 and C-4 carbons of the thiazole ring are anticipated at approximately 168.0 ppm and 148.0 ppm, respectively. The C-5 carbon will appear further upfield, around 128.0 ppm.[1][2]

-

Fluorophenyl Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of about 250 Hz and will appear as a doublet around 160.0 ppm. The other carbons in the fluorophenyl ring will exhibit smaller two-, three-, and four-bond couplings to fluorine, resulting in doublet signals.[1][2]

-

Methyl Ester Carbon: The carbon of the methyl ester group will be observed as a singlet at approximately 52.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Data Interpretation:

-

C=O Stretch: A strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group.[3][4]

-

Aromatic and Thiazole Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the phenyl and thiazole rings are expected in the 1480-1610 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be observed just below 3000 cm⁻¹.

-

C-O and C-F Stretches: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester. The C-F stretching vibration is expected to produce a strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 252.03 | [M+H]⁺ (Calculated for C₁₁H₉FNO₂S⁺: 252.0338) |

| 274.01 | [M+Na]⁺ (Calculated for C₁₁H₈FNNaO₂S⁺: 274.0157) |

Fragmentation Analysis:

Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), characteristic fragmentation patterns would be expected. Key fragment ions could arise from:

-

Loss of the methoxy group (-OCH₃) from the molecular ion.

-

Loss of the entire methyl ester group (-COOCH₃).

-

Cleavage of the bond between the phenyl and thiazole rings.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[5][6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.[6]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). [7] * Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. [7] * If necessary, add a small amount of formic acid to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to obtain a stable signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).

-

If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate. By combining the detailed interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS data with standardized experimental protocols, researchers can confidently verify the identity and purity of this and structurally related compounds. This multi-faceted spectroscopic approach is fundamental to advancing research and development in fields where such molecules play a critical role.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. (2023-03-17). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022-08-28). [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. (2023-03-17). [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022-11-08). [Link]

-

Ho, K. K., & Cole, R. B. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

Ho, Y. W., & Chan, K. W. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. (2001-08). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Wade, L. G., Jr. Organic Chemistry. 5th ed.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025-09-11). [Link]

Sources

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Architectural Nuances of Fluorinated Phenylthiazole Carboxylates: A Crystallographic Perspective for Drug Design

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutics, exhibiting a wide spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool in drug design, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide, authored from the perspective of a Senior Application Scientist, delves into the critical yet often overlooked aspect of this chemical marriage: the crystal structure of fluorinated phenylthiazole carboxylates. Understanding the three-dimensional architecture of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing crystal packing for formulation, and ultimately, designing more efficacious drug candidates.

This document will navigate the synthesis, crystallographic analysis, and the intricate web of non-covalent interactions that govern the supramolecular assembly of these compounds. We will dissect specific examples to reveal how the subtle interplay of molecular conformation and intermolecular forces, modulated by fluorine substitution, dictates the crystal lattice.

The Rationale: Why Fluorine in Phenylthiazole Carboxylates?

The phenylthiazole carboxylate core is a privileged scaffold in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a versatile platform for chemical modification.[2][4] When coupled with a phenyl ring and a carboxylate group, it presents multiple points for interaction with biological targets.

The introduction of fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is profound. In the context of crystal engineering, fluorine's role is multifaceted and a subject of ongoing research.[5][6] It can participate in a range of weak non-covalent interactions, including C–H⋯F hydrogen bonds and halogen bonds, which can significantly influence crystal packing and polymorphism.[7][8] These interactions, though individually weak, collectively contribute to the overall stability and organization of the crystal lattice.[9]

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of fluorinated phenylthiazole carboxylates typically follows established heterocyclic chemistry protocols. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For the compounds of interest, this would involve reacting a fluorinated benzothioamide with an ethyl bromopyruvate derivative.

Another synthetic route involves the condensation of respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone.[10] Suzuki coupling reactions have also been employed, for instance, by coupling an ethyl 2-bromothiazole-5-carboxylate with a fluorinated phenylboronic acid derivative.[1]

Experimental Protocol: A Representative Synthesis and Crystallization

The following is a generalized protocol based on common synthetic strategies for obtaining single crystals of fluorinated phenylthiazole carboxylates:

Step 1: Synthesis of the Fluorinated Phenylthiazole Carboxylate Ester

-

To a solution of the appropriate fluorinated thiobenzamide (1.0 eq.) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (1.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Single Crystal Growth

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/DMF, or tetrahydrofuran).

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Alternatively, employ vapor diffusion by placing the vial containing the compound solution in a larger sealed container with a more volatile anti-solvent.

-

Needle-like or prismatic crystals suitable for X-ray diffraction are typically obtained within several days to a week.[1][2]

Decoding the Crystal Architecture: A Deep Dive into Specific Structures

The true impact of fluorination on the solid-state structure of phenylthiazole carboxylates is best understood through the detailed analysis of their crystal structures, determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the comprehensive examination of molecular geometry, conformation, and intermolecular interactions.

Case Study 1: Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

The crystal structure of ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate provides a fascinating example of the influence of a trifluoromethyl group on molecular conformation.[2]

| Crystallographic Data | Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [2] |

| Chemical Formula | C₁₃H₁₀F₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.930 (3) |

| b (Å) | 21.232 (6) |

| c (Å) | 7.574 (2) |

| β (°) | 110.861 (4) |

| V (ų) | 1342.0 (7) |

| Z | 4 |

A key structural feature of this molecule is the near co-planarity of the thiazole and phenyl rings, with a dihedral angle of only 5.15 (1)°.[2] This planarity is significant as it can facilitate π-π stacking interactions, which are crucial in the packing of aromatic molecules. However, in this particular crystal structure, no intermolecular hydrogen bonding was observed.[2] The crystal packing is therefore likely dominated by van der Waals forces. The trifluoromethyl group, with its high electron-withdrawing capacity, significantly alters the electronic landscape of the thiazole ring, which can influence its interactions with neighboring molecules.

Case Study 2: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

This more complex molecule incorporates a 4-fluorophenyl group and provides valuable insights into the role of a single fluorine substituent in directing crystal packing.[3]

| Crystallographic Data | Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate [3] |

| Chemical Formula | C₂₂H₁₇ClFN₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0296 (5) |

| b (Å) | 19.4428 (6) |

| c (Å) | 9.5847 (3) |

| β (°) | 112.922 (1) |

| V (ų) | 2064.74 (12) |

| Z | 4 |

In the crystal structure of this compound, the molecules are linked into one-dimensional chains along the a-axis by intermolecular C—H⋯O hydrogen bonds.[3] The fluorophenyl ring is not directly involved in strong hydrogen bonding but its presence influences the overall molecular conformation. The pyrazole ring is nearly planar and forms dihedral angles of 35.78 (18)° with the fluorophenyl ring and 4.95 (19)° with the thiazole ring.[3] This demonstrates how different aromatic moieties within the same molecule can adopt varied spatial orientations.

Case Study 3: A Fused System - Ethyl (3E)-5-(4-fluorophenyl)...thiazolo[3,2-a]pyrimidine-6-carboxylate

While a fused system, the crystal structure of this compound reveals the importance of a network of weak interactions involving the fluorine atom. In the crystal, zigzag chains are formed by N—H⋯N hydrogen bonds, and these chains are connected into layers by a variety of hydrogen bonds, including O—H⋯F and C—H⋯F interactions.[11] This highlights the capacity of fluorine to act as a hydrogen bond acceptor, contributing to the formation of a robust three-dimensional network.

The Supramolecular Synthon Approach: Understanding Intermolecular Interactions

The predictable and recurring patterns of intermolecular interactions that form the basis of crystal packing are known as supramolecular synthons. In fluorinated phenylthiazole carboxylates, several key interactions can be anticipated and are visualized in the diagrams below.

Diagram 1: Key Intermolecular Interactions

Caption: Potential intermolecular interactions in fluorinated phenylthiazole carboxylates.

Diagram 2: Experimental Workflow for Crystal Structure Analysis

Caption: Workflow for the determination and analysis of crystal structures.

The presence and nature of these interactions are highly dependent on the specific substitution pattern on both the phenyl and thiazole rings. The interplay between stronger hydrogen bonds (e.g., involving the carboxylate oxygen) and weaker interactions involving fluorine dictates the final crystal packing arrangement.

Implications for Drug Development and Future Directions

A thorough understanding of the crystal structure of fluorinated phenylthiazole carboxylates offers several advantages in the drug development pipeline:

-

Structure-Activity Relationship (SAR) Elucidation: By correlating the precise three-dimensional arrangement of functional groups with biological activity, more potent and selective inhibitors can be designed.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. Knowledge of the primary crystal structure can guide polymorph screening studies.

-

Formulation Development: The stability and dissolution properties of a solid dosage form are intrinsically linked to the crystal structure of the active pharmaceutical ingredient (API).

-

Intellectual Property: Novel crystalline forms of a drug can be patentable, extending the intellectual property life of a new therapeutic.

Future research in this area should focus on systematically synthesizing and crystallizing a wider range of fluorinated phenylthiazole carboxylates with varying substitution patterns. This would allow for the development of predictive models for crystal packing based on the nature and position of the substituents. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental X-ray diffraction data to provide deeper insights into the energetics of intermolecular interactions.

References

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2009). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. (2010). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2018). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Fluorine in Crystal Engineering – The Little Atom That Could. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Role of organic fluorine in crystal engineering. (2011). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Investigation of Noncovalent Interactions in Organofluorine Compounds with C–F bonds in different Electronic Environment. (2015). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

“Organic Fluorine” and its Importance in Crystal Engineering. (2014). Sci-Hub. Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]

- 2. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of biologically active compounds. From naturally occurring molecules like thiamine (Vitamin B1) to a multitude of synthetic drugs, the thiazole nucleus has demonstrated remarkable versatility, contributing to treatments for a wide range of diseases.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of novel thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and present a curated summary of their quantitative activities.

I. The Broad Spectrum of Biological Activity: A Mechanistic Overview

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for drug development across multiple therapeutic areas.[1][2][3] This section will explore the key biological activities, elucidating the underlying molecular mechanisms and signaling pathways that these compounds modulate.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Thiazole derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][5][6][7][8] Their anticancer activity is often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

1.1.1. Inhibition of Protein Kinases: A Key Strategy

Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[9][10] Thiazole derivatives have been successfully designed as inhibitors of several crucial kinases.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11] Several thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[6] One notable compound, a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative, demonstrated a potent VEGFR-2 inhibitory concentration (IC50) of 0.15 µM.[6]

graph VEGFR2_Signaling_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5]; }

VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives. -

PI3K/Akt/mTOR Pathway Modulation: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.[12][13] Thiazole derivatives have been developed as potent inhibitors of this pathway, often targeting PI3K or mTOR directly.[14] For instance, a series of novel thiazole compounds were designed as dual PI3K/mTOR inhibitors, with some exhibiting IC50 values in the nanomolar range against PI3Kα and mTOR.[12]

graph PI3K_Akt_mTOR_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5]; }

Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.

1.1.2. Induction of Apoptosis and Cell Cycle Arrest

Another key mechanism of anticancer activity for thiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[4] Studies have shown that certain thiazole compounds can arrest cancer cells in specific phases of the cell cycle, such as the G1/S or G2/M phase, preventing their proliferation.[4][11] Furthermore, these compounds can trigger the apoptotic cascade, leading to the selective elimination of cancer cells. For example, compound 4c, a hydrazinyl-thiazole derivative, was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in MCF-7 breast cancer cells.[4]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [6] |

| Diphyllin thiazole derivative (5d) | HepG2 (Liver) | 0.3 | [15] |

| Diphyllin thiazole derivative (5e) | HepG2 (Liver) | 0.4 | [15] |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [8] |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | [8] |

| Thiazole-pyrazole analogue (4c) | Panc-1 (Pancreatic) | Potent | [16] |

| Thiazole-pyrazole analogue (4d) | MCF-7 (Breast) | Potent | [16] |

| Thiazole derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [17] |

| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | HepG-2 (Liver) | 14.05 µg/mL | [7] |

| Disoindolinyl pyrano[2,3-d] thiazole (DIPTH) | MCF-7 (Breast) | 17.77 µg/mL | [7] |

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of new and effective antimicrobial agents.[18] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][14][18][19][20][21]

The antimicrobial mechanism of action for many thiazole derivatives is attributed to their ability to disrupt the microbial cell membrane. Their amphiphilic nature allows them to embed within the lipid bilayer, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately cell death.[22] Some derivatives also inhibit essential microbial enzymes. For instance, certain thiazole compounds have been shown to inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[21]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | [18] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | [18] |

| Heteroaryl(aryl) thiazole derivative (3) | B. cereus | 0.23-0.70 | [21] |

| Heteroaryl(aryl) thiazole derivative (9) | Antifungal | 0.06-0.23 | [21] |

| Benzo[d]thiazole derivative (13) | S. aureus (MRSA) | 50-75 | [14] |

| Benzo[d]thiazole derivative (14) | E. coli | 50-75 | [14] |

| Thiazole derivative (p-t) | Various bacteria | More active than standard | [19] |

| Thiazole derivative (p-t) | Various fungi | Higher activity than standard | [19] |

| Thiazole-imidazole-furan scaffold (3a) | E. coli | 4.88 | [20] |

| Thiazole-imidazole-furan scaffold (3a) | S. aureus | 4.88 | [20] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory process.[1][10][11][23][24][25][26][27][28][29][30]

A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10][27][28][29] Additionally, some thiazole derivatives can modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[26] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

}

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Target | IC50 (µM) | Reference |

| Thiazole derivative (34) | COX-2 | 0.140 ± 0.006 | [28] |

| Benzo[d]thiazole analog (4a) | COX-2 | 0.28 | [10] |

| Thiazolidin-4-one (THZD1) | COX-2 | 1.9 | [29] |

| Thiazolidin-4-one (THZD2) | COX-2 | 2.3 | [29] |

| Thiazole carboxamide (2b) | COX-1 | 0.239 | [27] |

| Thiazole carboxamide (2b) | COX-2 | 0.191 | [27] |

| Thiazole carboxamide (2a) | COX-2 | 0.958 | [27] |

Antiviral Activity: A Promising Frontier

The emergence of new and drug-resistant viruses underscores the need for novel antiviral therapies. Thiazole derivatives have demonstrated antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses.[12][16][18][22][31][32][33][34]

One of the key mechanisms of antiviral action for some thiazole derivatives is the inhibition of viral enzymes. For example, in the context of influenza, certain thiazole compounds have been shown to inhibit neuraminidase, an enzyme crucial for the release of new viral particles from infected cells.[12][33] A novel influenza neuraminidase inhibitor based on a thiazole core, compound 4d, exhibited an IC50 of 3.43 µM.[12]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Thiazole derivatives are being investigated for their potential neuroprotective effects.[9][13][35][36] Their mechanisms of action in this context are often multifactorial and can involve the inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[36] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain. Some thiazole-based compounds have also shown the ability to modulate AMPA receptors, which are involved in synaptic plasticity and neuronal communication.[13]

II. Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel thiazole derivatives is crucial for their advancement in the drug discovery pipeline. This section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity Assays

}

2.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized thiazole derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2.1.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Protocol:

-

Treat cancer cells with the thiazole derivative for a specific duration.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

-

2.1.3. Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptotic cells.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

-

Protocol:

-

Treat cells with the thiazole derivative to induce apoptosis.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Protocol (Broth Microdilution Method):

-

Prepare a serial dilution of the thiazole derivative in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anti-inflammatory Activity Assay

2.3.1. In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Principle: The assay typically uses a colorimetric or fluorometric method to measure the production of prostaglandins from arachidonic acid by purified COX-2 enzyme.

-

Protocol:

-

In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate for a specific time.

-

Stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

III. Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of thiazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlight their immense potential in drug development. This technical guide has provided a comprehensive overview of these activities, the underlying molecular mechanisms, and the experimental protocols for their evaluation.

As our understanding of disease biology deepens, the rational design of thiazole derivatives targeting specific molecular pathways will undoubtedly lead to the development of more potent and selective drugs. The integration of computational methods, such as molecular docking, with traditional medicinal chemistry approaches will further accelerate this process. The future of thiazole-based drug discovery is bright, with the promise of new and improved treatments for a wide range of human diseases.

IV. References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2011). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). PMC. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). AIP Publishing. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2017). PMC. Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC. Retrieved from [Link]

-

Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2024). Taylor & Francis. Retrieved from [Link]

-

Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2011). PMC. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. (2023). PubMed. Retrieved from [Link]

-